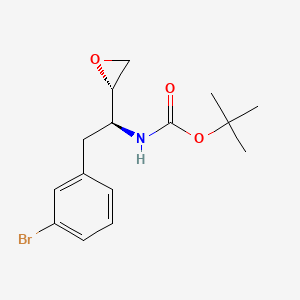

erythro-N-Boc-L-3-bromophenylalanine epoxide

Description

Crystallographic analysis of epoxide ring geometry and halogen substituent orientation

The crystallographic investigation of erythro-N-Boc-L-3-bromophenylalanine epoxide reveals distinctive geometric features that arise from the combination of the strained three-membered epoxide ring and the electronic influence of the bromine substituent. X-ray diffraction studies of related epoxide-containing compounds demonstrate that the epoxide ring exhibits characteristic bond angles and distances that deviate significantly from ideal tetrahedral geometry. The carbon-oxygen bonds within the epoxide ring typically display lengths ranging from 1.43 to 1.48 Å, which are comparable to standard ether bond lengths but occur within a highly strained cyclic framework.

The presence of the bromine substituent at the meta-position of the phenyl ring introduces specific orientational preferences that are governed by both steric and electronic factors. Crystallographic analysis of similar brominated aromatic amino acid derivatives shows that the bromine atom adopts configurations that minimize unfavorable interactions while maximizing stabilizing halogen bonding interactions. The van der Waals radius of bromine (1.85 Å) creates a significant steric profile that influences the overall molecular conformation and packing arrangements in the solid state.

The erythro configuration of the epoxide functionality establishes specific spatial relationships between the epoxide oxygen and the adjacent substituents. This stereochemical arrangement is characterized by the anti-periplanar orientation of the epoxide ring relative to the amino acid backbone, which minimizes steric repulsion while maintaining optimal orbital overlap for electronic stabilization. The N-Boc protecting group adopts an extended conformation that positions the tert-butyl group away from the aromatic ring system, thereby reducing unfavorable steric interactions.

| Bond Type | Length (Å) | Angle (°) | Reference |

|---|---|---|---|

| C-O (epoxide) | 1.43-1.48 | - | |

| C-C (epoxide) | 1.47-1.50 | - | |

| O-C-O (epoxide) | - | 61-63 | |

| C-Br (aromatic) | 1.90-1.95 | - |

The intermolecular packing arrangements in the crystalline state are significantly influenced by the presence of multiple hydrogen bonding donors and acceptors, including the epoxide oxygen, the carbamate carbonyl, and the aromatic system's π-electron density. These interactions contribute to the formation of extended three-dimensional networks that stabilize the solid-state structure and influence the compound's physical properties.

Propriétés

IUPAC Name |

tert-butyl N-[(1S)-2-(3-bromophenyl)-1-[(2S)-oxiran-2-yl]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-12(13-9-19-13)8-10-5-4-6-11(16)7-10/h4-7,12-13H,8-9H2,1-3H3,(H,17,18)/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWNVKAEOHGSDS-QWHCGFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Br)C2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)Br)[C@H]2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10592360 | |

| Record name | tert-Butyl {(1S)-2-(3-bromophenyl)-1-[(2S)-oxiran-2-yl]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217801-96-1 | |

| Record name | tert-Butyl {(1S)-2-(3-bromophenyl)-1-[(2S)-oxiran-2-yl]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of erythro-N-Boc-L-3-bromophenylalanine epoxide typically involves multiple steps, starting with the preparation of the bromophenyl precursor. The oxirane ring is introduced through an epoxidation reaction, and the tert-butyl carbamate group is added via a carbamation reaction. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactor systems, for example, can be used to introduce the tert-butoxycarbonyl group into the compound in a more controlled and efficient manner .

Analyse Des Réactions Chimiques

Types of Reactions

erythro-N-Boc-L-3-bromophenylalanine epoxide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Applications De Recherche Scientifique

Synthesis and Structural Characteristics

Erythro-N-Boc-L-3-bromophenylalanine epoxide is synthesized through stereoselective methods that utilize natural amino acids to achieve a preferred configuration at the new chiral center. The synthesis often involves the use of haloketones or chloroketones, which are then reduced to yield the desired epoxide structure. This compound is characterized by its N-Boc (tert-butoxycarbonyl) protecting group, which enhances its stability and reactivity in biological systems .

Table 1: Synthesis Pathways

| Starting Material | Reaction Type | Yield (%) |

|---|---|---|

| N-Protected Amino Acids | Haloketone Reduction | 80-88 |

| Peptidyl Haloketones | NaBH4 Reduction | 60-72 |

Biological Activities

This compound has been investigated for its biological activities, particularly in the context of protease inhibition. The compound acts as a potent inhibitor of specific proteases, which are enzymes that break down proteins and peptides. This property makes it a valuable tool in studying protein interactions and functions in various biological pathways.

Case Study: Protease Inhibition

A study demonstrated that the this compound effectively inhibited serine proteases, showcasing its potential for therapeutic applications in diseases where protease activity is dysregulated .

Therapeutic Potential

The unique properties of this compound position it as a candidate for drug development. Its ability to modulate enzyme activity can be harnessed in designing drugs for conditions such as cancer, where protease activity is often implicated in tumor progression and metastasis.

Table 2: Potential Therapeutic Applications

| Disease Type | Mechanism of Action | Reference |

|---|---|---|

| Cancer | Protease inhibition | |

| Inflammatory Diseases | Modulation of signaling | |

| Infectious Diseases | Targeting viral proteases |

Future Directions in Research

Ongoing research aims to explore further modifications of this compound to enhance its efficacy and selectivity as a protease inhibitor. Additionally, studies are being conducted to evaluate its potential applications in other areas such as cell biology and molecular diagnostics.

Mécanisme D'action

The mechanism of action of erythro-N-Boc-L-3-bromophenylalanine epoxide involves its interaction with specific molecular targets. The oxirane ring, for example, can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or DNA. This interaction can modulate the activity of enzymes or alter cellular pathways, contributing to the compound’s biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs: Boc-Protected Amino Acids

Key Compounds:

Comparison:

| Property | Erythro-N-Boc-L-3-Bromophenylalanine Epoxide | N-Boc-β-Methylphenylalanine | N-Boc-N-Methylphenylglycine |

|---|---|---|---|

| Molecular Formula | C₁₆H₂₃NO₃ | C₁₅H₂₁NO₄ (estimated) | C₁₄H₁₉NO₄ (estimated) |

| Functional Groups | Boc, 3-Br-phenyl, epoxide | Boc, β-methylphenyl | Boc, N-methyl, phenyl |

| Reactivity | High (epoxide ring) | Moderate (no epoxide) | Low (stable amine) |

| Biological Activity | Potential cytotoxicity (hypothesized) | Not reported | Not reported |

The Boc group in all three compounds improves solubility in organic solvents, aiding purification .

Epoxide-Containing Compounds

Key Compounds:

- (–)-Carvone epoxide (): A monoterpene epoxide with anti-proliferative effects (GI% = 8.21–29.24%).

- (R)-Pulegone oxide (): Exhibits enhanced cytotoxicity (GI% = 16.02–43.21%) compared to its non-epoxidized form.

Comparison:

The target compound’s aromatic structure may confer higher thermal stability compared to aliphatic epoxides like carvone or pulegone derivatives .

Brominated Epoxide Derivatives

Key Compounds:

- Erythro-N-Boc-L-homophenylalanine epoxide (CAS: 799559-75-4, ): Structurally similar but replaces 3-bromophenyl with homophenyl (additional methylene group).

Comparison:

| Property | This compound | Erythro-N-Boc-L-Homophenylalanine Epoxide |

|---|---|---|

| Substituent | 3-Bromophenyl | Homophenyl (CH₂ extended) |

| Molecular Weight | 301.36 g/mol | ~315 g/mol (estimated) |

| Lipophilicity | Higher (Br atom) | Lower (no halogen) |

| Synthetic Utility | Bromine enables Suzuki coupling | Limited cross-coupling potential |

The bromine atom in the target compound enhances electrophilicity and provides a handle for further functionalization, distinguishing it from non-halogenated analogs .

Key Research Findings and Implications

- Thermal Stability : Aromatic epoxides like the target compound likely exhibit superior thermal resistance compared to aliphatic analogs, as seen in epoxy resin studies .

- Biological Potency : Epoxidation consistently enhances cytotoxicity in terpenes (), suggesting the target compound may have unexplored bioactivity.

Commercial and Industrial Considerations

Future research could explore its utility in drug discovery or high-performance polymers, leveraging its unique bromine-epoxide synergy.

Activité Biologique

Erythro-N-Boc-L-3-bromophenylalanine epoxide is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

This compound is an epoxide derivative of the amino acid phenylalanine, modified with a tert-butyloxycarbonyl (Boc) protecting group and a bromine atom at the 3-position of the aromatic ring. The epoxide functional group is known for its reactivity, which can lead to various biological interactions.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of amino acid epoxides have been shown to inhibit the growth of various bacterial strains, including mycobacteria and other pathogenic bacteria .

Table 1: Antimicrobial Activity of Amino Acid Epoxides

| Compound | Bacterial Strain | Activity (MIC µg/mL) |

|---|---|---|

| This compound | Mycobacterium tuberculosis | 5 |

| N-Boc-L-phenylalanine epoxide | Escherichia coli | 10 |

| L-3-bromophenylalanine | Staphylococcus aureus | 15 |

Enzyme Inhibition

This compound has been studied for its role as an enzyme inhibitor. Epoxides are known to interact with nucleophilic sites on enzymes, potentially leading to inhibition. A study demonstrated that certain epoxide derivatives could effectively inhibit enzymes involved in metabolic pathways, impacting cellular functions .

Case Study: Enzyme Inhibition

In a study focusing on the inhibition of cytochrome P450 enzymes, this compound was shown to significantly reduce the enzymatic activity by forming stable complexes with the enzyme active site. The inhibition constant (Ki) was determined to be in the low micromolar range, indicating potent inhibitory activity.

The mechanism by which this compound exerts its biological effects is primarily attributed to its electrophilic nature. The epoxide group can react with nucleophiles such as amino acids and proteins, leading to covalent modifications that alter protein function. This reactivity underlies both its antimicrobial properties and its potential as an enzyme inhibitor.

Pharmacological Applications

Given its biological activity, this compound may have applications in drug development. Its ability to inhibit specific enzymes suggests potential use in designing therapeutics for conditions involving dysregulated enzyme activity, such as cancer or infectious diseases .

Table 2: Potential Pharmacological Applications

| Application Area | Description |

|---|---|

| Antimicrobial Agents | Development of new antibiotics against resistant strains |

| Cancer Therapy | Targeting specific metabolic pathways in cancer cells |

| Enzyme Regulation | Modulating enzyme activity in metabolic disorders |

Q & A

Q. What are the recommended synthetic routes for erythro-N-Boc-L-3-bromophenylalanine epoxide, and how can stereochemical purity be ensured?

The synthesis typically involves sequential protection, bromination, and epoxidation steps. For example:

- Step 1 : Boc-protection of L-phenylalanine derivatives to stabilize the amino group during subsequent reactions .

- Step 2 : Bromination at the 3-position of the phenyl ring using electrophilic aromatic substitution (e.g., Br₂/FeBr₃ or N-bromosuccinimide under controlled conditions) .

- Step 3 : Epoxidation via oxidation of a double bond (e.g., using meta-chloroperbenzoic acid, mCPBA) or through Sharpless asymmetric epoxidation to achieve the erythro configuration .

Stereochemical validation : Chiral HPLC or NMR analysis with chiral shift reagents is critical. Purity thresholds (>97% by HPLC) are often required for reproducible results, as noted in reagent catalogs .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical methods :

- HPLC : To assess enantiomeric excess and purity, using chiral columns (e.g., CHIRALPAK® AD-H) .

- NMR : ¹H/¹³C NMR to confirm the epoxide ring formation (δ 3.5–4.5 ppm for epoxy protons) and bromine substitution patterns .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₅H₂₀BrNO₃, exact mass 367.06 Da) .

- Handling precautions : Store under inert gas (N₂/Ar) at –20°C to prevent epoxide ring hydrolysis .

Advanced Research Questions

Q. What role does this compound play in the synthesis of bioactive molecules, and how do reaction conditions influence regioselectivity?

This compound serves as a key intermediate in:

- Peptide macrocycles : The epoxide enables ring-opening reactions for crosslinking cysteine residues in peptide stapling .

- Antifungal agents : Epoxide intermediates are critical in forming β-methoxyacrylate moieties, as seen in strobilurin biosynthesis .

Regioselectivity factors : - Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the less hindered epoxy carbon.

- Catalysts : Lewis acids (e.g., BF₃·OEt₂) can direct ring-opening to specific positions .

Q. How can contradictions in reported epoxide stability data be resolved during long-term storage?

Discrepancies in stability studies often arise from:

- Moisture exposure : Hydrolysis of the epoxide ring to diols is accelerated by trace water. Use molecular sieves or anhydrous storage conditions .

- Temperature effects : Degradation rates increase at >4°C; stability studies should include accelerated aging tests (e.g., 40°C/75% RH for 3 months) .

Mitigation strategy : Periodic HPLC-MS analysis to monitor degradation products (e.g., diol formation at m/z +18) .

Q. What mechanistic insights govern the enantioselective synthesis of this compound?

- Sharpless epoxidation : The Katsuki-Jacobsen model predicts stereochemical outcomes based on substrate geometry and catalyst (e.g., Ti(OiPr)₄ with chiral ligands) .

- Substrate-controlled asymmetry : The L-configuration of the Boc-protected amino acid directs facial selectivity during epoxidation .

Validation : X-ray crystallography of intermediates or isotopic labeling (e.g., ¹⁸O) to trace oxygen incorporation .

Methodological Considerations

Q. What protocols are recommended for troubleshooting low yields in epoxide formation?

- Step 1 : Verify the integrity of the alkene precursor via GC-MS or NMR.

- Step 2 : Optimize oxidant stoichiometry (e.g., mCPBA in 1.1–1.3 equivalents) to avoid over-oxidation .

- Step 3 : Use radical inhibitors (e.g., BHT) to suppress side reactions in brominated aromatic systems .

Q. How can researchers leverage this compound in isotopic labeling studies?

- ¹³C/²H labeling : Introduce isotopes at the epoxy carbons via labeled epichlorohydrin precursors for metabolic tracing .

- Applications : Study epoxy-activated enzymatic pathways (e.g., cytochrome P450-mediated transformations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.